Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-
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Overview
Description
Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- is a complex organic compound with a molecular formula of C17H21N5OS. This compound features an indole nucleus, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus is typically synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the application of advanced catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nucleus or the triazino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetamide: A related compound with similar biological activities.
Indole-3-carbaldehyde: Another indole derivative with diverse applications.
Properties
Molecular Formula |
C17H21N5OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C17H21N5OS/c1-4-7-18-14(23)9-24-17-20-16-15(21-22-17)12-8-11(10(2)3)5-6-13(12)19-16/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,23)(H,19,20,22) |
InChI Key |
AUUBXDYRVVYOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C(C)C)N=N1 |
Origin of Product |
United States |
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